molecular formula C8H4N4O6 B14357799 3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium CAS No. 91416-48-7

3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium

Cat. No.: B14357799
CAS No.: 91416-48-7
M. Wt: 252.14 g/mol
InChI Key: QEHKWAIOJHSUIJ-UHFFFAOYSA-N
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Description

3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound known for its unique chemical structure and properties. This compound is part of the dinitrophenyl family, which is characterized by the presence of two nitro groups attached to a phenyl ring. The compound has significant applications in various fields, including chemistry, biology, and industry, due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium typically involves the nitration of phenol derivatives followed by cyclization reactions. One common method includes the reaction of 2,4-dinitrophenylhydrazine with appropriate aldehydes or ketones to form hydrazones, which are then oxidized to yield the desired oxadiazolium compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxides, amines, and substituted phenyl derivatives. These products have significant applications in different scientific and industrial fields .

Mechanism of Action

The compound exerts its effects primarily through its ability to uncouple oxidative phosphorylation. It dissipates the proton gradient across the mitochondrial membrane, collapsing the proton motive force that the cell uses to produce ATP. This leads to the rapid loss of ATP as heat, which can be harnessed for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium is unique due to its oxadiazolium ring, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required .

Properties

CAS No.

91416-48-7

Molecular Formula

C8H4N4O6

Molecular Weight

252.14 g/mol

IUPAC Name

3-(2,4-dinitrophenyl)-2-oxido-1,2,5-oxadiazol-2-ium

InChI

InChI=1S/C8H4N4O6/c13-10(14)5-1-2-6(7(3-5)11(15)16)8-4-9-18-12(8)17/h1-4H

InChI Key

QEHKWAIOJHSUIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=[N+](ON=C2)[O-]

Origin of Product

United States

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